molecular formula C9H15N5 B2826211 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile CAS No. 113513-29-4

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2826211
CAS No.: 113513-29-4
M. Wt: 193.254
InChI Key: QYJXKJNINAQHJL-UHFFFAOYSA-N
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Description

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with amino and carbonitrile groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and carbonitrile groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Addition of Carbonitrile Group: The carbonitrile group can be added through reactions with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-pentanol: This compound has a similar amino group but lacks the pyrazole ring and carbonitrile group.

    5-aminopentylamine: Similar to 5-amino-1-pentanol but with an additional amino group.

    1H-pyrazole-4-carbonitrile: Contains the pyrazole ring and carbonitrile group but lacks the amino groups.

Uniqueness

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both amino and carbonitrile groups, along with the pyrazole ring, allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-amino-5-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-5-3-1-2-4-8-7(6-11)9(12)14-13-8/h1-5,10H2,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJXKJNINAQHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC1=C(C(=NN1)N)C#N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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